Triboa

Description

Structure

3D Structure

Properties

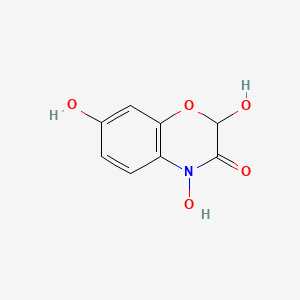

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

2,4,7-trihydroxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C8H7NO5/c10-4-1-2-5-6(3-4)14-8(12)7(11)9(5)13/h1-3,8,10,12-13H |

InChI Key |

OUEXBJICCHIILG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)OC(C(=O)N2O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(C(=O)N2O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Triboa and Related Benzoxazinoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Triboa (2,4,7-trihydroxy-1,4-benzoxazin-3-one), a naturally occurring cyclic hydroxamic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from the broader class of 2,4-dihydroxy-1,4-benzoxazin-3-ones to provide a thorough understanding of its expected chemical and biological characteristics. This guide covers the fundamental chemical properties, synthesis strategies, spectroscopic data, and known biological activities, including antimicrobial and anti-inflammatory effects. Detailed methodologies for key experimental procedures and visual representations of relevant pathways are included to support further research and drug development efforts in this area.

Introduction

This compound, with the systematic IUPAC name 2,4,7-trihydroxy-1,4-benzoxazin-3-one, is a member of the benzoxazinoid family of natural products.[1] These compounds are notable for their presence in various plant species, particularly in the family Gramineae (grasses), where they act as natural defense compounds against herbivores and pathogens. The core chemical scaffold of a 1,4-benzoxazin-3-one endows these molecules with a range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic system where a benzene (B151609) ring is fused to a 1,4-oxazine ring. Key functional groups include a cyclic hydroxamic acid, a lactol, and phenolic hydroxyl groups, which contribute to its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | PubChem[1] |

| IUPAC Name | 2,4,7-trihydroxy-1,4-benzoxazin-3-one | PubChem[1] |

| Molecular Weight | 197.14 g/mol | PubChem[1] |

| CAS Number | 134954-24-6 | PubChem[1] |

Synthesis

The synthesis of this compound and related 1,4-benzoxazin-3-ones typically involves the cyclization of a substituted 2-aminophenol (B121084) derivative. The first reported synthesis of this compound involved the selective reductive cyclization of a 7-benzyloxy-2-nitrophenol precursor. This general strategy allows for the introduction of various substituents on the aromatic ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

General Experimental Protocol for the Synthesis of 1,4-Benzoxazin-3-one Scaffold

A common method for synthesizing the 1,4-benzoxazin-3-one core involves the reaction of a 2-aminophenol with a chloroacetyl chloride in the presence of a base. The following is a generalized protocol:

-

Reaction Setup: A solution of the appropriately substituted 2-aminophenol in a suitable organic solvent (e.g., chloroform, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Base Addition: A base, such as triethylamine (B128534) or sodium bicarbonate, is added to the solution to act as an acid scavenger.

-

Acylation: Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Cyclization: After the acylation is complete, the reaction mixture is heated to induce intramolecular cyclization, forming the 1,4-benzoxazin-3-one ring.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of the 1,4-benzoxazin-3-one scaffold.

Spectroscopic Data

Table 2: Expected ¹H NMR Spectral Data for the 1,4-Benzoxazin-3-one Core (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | m |

| O-CH₂-C=O | ~4.6 | s |

| N-H | ~10.8 | br s |

| O-H (phenolic) | 9.0 - 10.0 | br s |

| N-OH | 10.0 - 11.0 | br s |

Table 3: Expected ¹³C NMR Spectral Data for the 1,4-Benzoxazin-3-one Core (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (amide) | 160 - 165 |

| Aromatic C-O | 140 - 150 |

| Aromatic C | 110 - 135 |

| O-CH₂ | ~67 |

Table 4: Expected IR Spectral Data for the 1,4-Benzoxazin-3-one Core

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| N-H (amide) | 3100 - 3300 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=O (amide) | 1670 - 1700 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ether) | 1200 - 1270 | Strong |

Biological Activity and Mechanism of Action

Benzoxazinoids, including the 2,4-dihydroxy-1,4-benzoxazin-3-one scaffold present in this compound, are known to possess a variety of biological activities. Their primary role in plants is as allelochemicals, providing defense against pests and pathogens. In the context of drug development, this class of compounds has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Many 1,4-benzoxazin-3-one derivatives have demonstrated activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of benzoxazinoids. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways. While a specific pathway for this compound has not been elucidated, related compounds are known to interfere with pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by benzoxazinoids.

Experimental Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution and incubated for 10 minutes.

-

50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution is added, and the mixture is incubated for another 10 minutes.

-

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.

Conclusion

This compound (2,4,7-trihydroxy-1,4-benzoxazin-3-one) represents an interesting natural product with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited, the broader class of 2,4-dihydroxy-1,4-benzoxazin-3-ones demonstrates significant biological activities that warrant further exploration. This technical guide provides a foundational understanding of the chemical structure, synthesis, and potential biological activities of this compound and related compounds, offering a valuable resource for researchers and scientists in this area. Further studies are needed to fully elucidate the specific properties and mechanisms of action of this compound.

References

The Biosynthesis of TRIBOA in Maize: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Pathway, Quantitative Analysis, and Experimental Methodologies

This technical guide provides a comprehensive overview of the biosynthesis of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA) in Zea mays. This compound is a key intermediate in the production of defensive benzoxazinoid compounds in maize. This document details the enzymatic reactions, genetic regulation, and subcellular organization of the pathway. Furthermore, it presents quantitative data on enzyme kinetics and metabolite concentrations, along with detailed experimental protocols for the extraction and quantification of this compound and related benzoxazinoids. This guide is intended for researchers, scientists, and professionals in the fields of plant biochemistry, natural product chemistry, and drug development.

The Core Biosynthesis Pathway of Benzoxazinoids

The biosynthesis of benzoxazinoids in maize is a well-elucidated pathway that originates from the primary metabolite indole-3-glycerol phosphate (B84403), an intermediate in the tryptophan biosynthesis pathway. A series of enzymatic reactions, primarily catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of various benzoxazinoid compounds.

The core pathway leading to the formation of this compound-glucoside involves the following key steps:

-

Indole (B1671886) Formation: The pathway initiates in the chloroplasts with the conversion of indole-3-glycerol phosphate to indole, a reaction catalyzed by the enzyme BX1 (INDOLE-3-GLYCEROL PHOSPHATE LYASE).[1][2]

-

Oxidation of Indole: A series of four cytochrome P450 monooxygenases, BX2 , BX3 , BX4 , and BX5 , located in the endoplasmic reticulum, sequentially oxidize indole to produce 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1]

-

Glucosylation of DIBOA: In the cytoplasm, the unstable DIBOA is glucosylated by UDP-glucosyltransferases, primarily BX8 and BX9 , to form the more stable DIBOA-glucoside.[1]

-

Hydroxylation to form this compound-glucoside: The crucial step in the formation of this compound is the hydroxylation of DIBOA-glucoside at the C-7 position. This reaction is catalyzed by the 2-oxoglutarate-dependent dioxygenase BX6 , which is located in the cytoplasm.[3] The product of this reaction is 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one-glucoside (this compound-glucoside).

-

Further Modifications: this compound-glucoside can be further metabolized. For instance, the O-methyltransferase BX7 catalyzes the methylation of the 7-hydroxyl group of this compound-glucoside to produce the major maize benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside).[3][4]

The following diagram illustrates the core biosynthetic pathway leading to this compound-glucoside.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes involved in the formation and subsequent conversion of this compound-glucoside have been characterized.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| BX6 | DIBOA-glucoside | < 0.4 | 2.10 | [3][4] |

| BX7 | This compound-glucoside | < 0.4 | 0.25 | [3][4] |

Metabolite Concentrations

The concentration of benzoxazinoids, including the downstream product of this compound, DIMBOA, varies significantly depending on the maize variety, developmental stage, tissue type, and environmental conditions.[5][6] Generally, benzoxazinoid levels are highest in seedlings and decrease as the plant matures.[6][7]

| Maize Variety/Condition | Compound | Concentration (µg/g FW) | Tissue | Reference |

| Seedlings (general) | DIMBOA | 10 to 30 mM (in shoot) | Shoot | [7] |

| Seedlings (general) | DIMBOA | 0.5 to 15 mM (in root) | Root | [7] |

| HKI 161 (dark grown) | DIMBOA | 0.94 mg/g | Seedlings | [8] |

| HKI 161 (light grown) | DIMBOA | 0.68 mg/g | Seedlings | [8] |

| HKI 193-2 (dark grown) | DIMBOA | 1.53 mg/g | Seedlings | [8] |

| HKI 193-2 (light grown) | DIMBOA | 1.31 mg/g | Seedlings | [8] |

| Aphid Infestation (2 days) | DIMBOA-glc | ~1500 | Leaf | [1] |

| Aphid Infestation (2 days) | DIMBOA | ~200 | Leaf | [1] |

| Drought-stressed (7-day-old seedlings) | DIMBOA-2Glc | ~120 | Shoot | [9][10] |

| Drought-stressed (4-day-old seedlings) | DIMBOA-2Glc | ~140 | Root | [9][10] |

Note: FW stands for Fresh Weight. Concentrations of this compound itself are not widely reported, as it is a transient intermediate. The levels of its downstream product, DIMBOA, provide an indication of the flux through the pathway.

Experimental Protocols

Extraction of Benzoxazinoids from Maize Tissue

This protocol is adapted from established methods for the extraction of benzoxazinoids for LC-MS/MS analysis.[5][9]

Materials:

-

Maize tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to -20°C

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Harvest maize tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add 1 mL of the pre-chilled extraction solvent to the tube.

-

Vortex the mixture vigorously for 20-30 seconds.

-

Incubate the mixture on a shaker at 4°C for 30 minutes.

-

Centrifuge the tubes at 13,000 - 16,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

For cleaner samples, the supernatant can be filtered through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extracts at -20°C until analysis.

The following diagram outlines the general workflow for benzoxazinoid extraction.

LC-MS/MS Quantification of this compound and Related Benzoxazinoids

This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted quantification of benzoxazinoids.[5]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 - 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 - 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Equilibrate at 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for benzoxazinoid glucosides.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target analyte (including this compound-glucoside, DIBOA-glucoside, and DIMBOA-glucoside) using authentic standards.

The logical relationship for setting up an LC-MS/MS experiment is depicted below.

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other benzoxazinoids is tightly regulated at the transcriptional level. The expression of Bx genes is influenced by developmental cues and various biotic and abiotic stresses.

-

Developmental Regulation: The expression of most Bx genes, including Bx6, is highest in the seedlings and young tissues of maize, which correlates with the highest concentrations of benzoxazinoids at these developmental stages.[3][4][6]

-

Induction by Herbivory and Pathogens: While constitutively produced, benzoxazinoid biosynthesis can be further induced by insect feeding and pathogen attack.[6][11] This induction is often mediated by plant defense signaling pathways, such as the jasmonic acid pathway.

-

Transcriptional Control: The expression of Bx genes is controlled by a network of transcription factors. For example, in response to aphid infestation, the expression of several transcription factor genes, including ZmWRKY75, ZmMYB61, and ZmNAC35, correlates with the expression of Bx1 and benzoxazinoid accumulation.[12]

The signaling pathway leading to the induction of Bx gene expression is complex and involves the perception of stress signals, activation of signaling cascades, and ultimately the binding of transcription factors to the promoter regions of Bx genes.

Conclusion

The biosynthesis of this compound in maize is a critical step in the production of a diverse arsenal (B13267) of chemical defenses. Understanding this pathway at a molecular and quantitative level is essential for efforts to enhance pest resistance in this vital crop. The methodologies outlined in this guide provide a robust framework for the accurate quantification and further investigation of this compound and related benzoxazinoids. Future research may focus on the precise regulatory networks controlling Bx gene expression and the engineering of this pathway to produce novel, high-value compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Belowground and aboveground herbivory differentially affect the transcriptome in roots and shoots of maize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chimia.ch [chimia.ch]

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of TRIBOA in Gramineae

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

TRIBOA (2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one) is a naturally occurring benzoxazinoid found within select members of the Gramineae (or Poaceae) family, which includes major cereal crops like maize, wheat, and rye. As a class of secondary metabolites, benzoxazinoids are integral to the defense mechanisms of these plants, exhibiting a range of allelopathic, insecticidal, and antimicrobial properties. This compound holds a unique position within the well-characterized benzoxazinoid biosynthesis pathway as a key, yet transient, intermediate. In its natural state within the plant, this compound exists as a more stable glucoside, this compound-glucoside. The aglucone form is released upon tissue damage through enzymatic activity. This guide provides a comprehensive overview of the current scientific understanding of this compound's natural occurrence in Gramineae, detailing its biosynthesis, proposed methodologies for its study, and its place within the broader context of plant chemical defense.

Data Presentation: Quantitative Occurrence of this compound in Gramineae

A thorough review of the scientific literature reveals a notable absence of specific quantitative data for this compound or its glucoside in various Gramineae species. Research has predominantly focused on the more stable and abundant benzoxazinoids such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). The transient nature of this compound as a metabolic intermediate likely contributes to its presence in low concentrations, making its quantification challenging and often below the limit of detection in general metabolomic studies.

For context, the concentrations of related, well-studied benzoxazinoids in young seedlings of Gramineae species are presented in Table 1. It is hypothesized that the concentration of this compound-glucoside would be significantly lower than these values.

| Compound | Plant Species | Tissue | Concentration Range (µg/g dry weight) | Reference |

| DIBOA-Glc | Wheat (Triticum aestivum) | Aerial Parts | [1][2] | |

| DIMBOA-Glc | Wheat (Triticum aestivum) | Aerial Parts | [1][2] | |

| MBOA | Wheat (Triticum aestivum) | Aerial Parts | [1][2] | |

| DIMBOA | Maize (Zea mays) | Seedlings | 0.68 - 1.53 (µg/mg FW) | [3] |

| DIMBOA-Glc | Maize (Zea mays) | Seedling Leaves | High (not quantified) | [3] |

| DIBOA | Rye (Secale cereale) | Shoot | Prevalent (not quantified) | [4] |

| DIMBOA-Glc | Rye (Secale cereale) | Root | Prevalent (not quantified) | [4] |

Biosynthesis of this compound in Gramineae

This compound is a pivotal intermediate in the biosynthesis of DIMBOA, one of the most prominent benzoxazinoids in maize and wheat. The pathway is well-elucidated and begins with indole-3-glycerol phosphate, a product of the shikimate pathway. A series of enzymatic conversions leads to the formation of DIBOA-glucoside. This compound-glucoside is then synthesized through the hydroxylation of DIBOA-glucoside at the C7 position by a 2-oxoglutarate-dependent dioxygenase, the enzyme BX6. Subsequently, this compound-glucoside is methylated by the O-methyltransferase BX7 to yield DIMBOA-glucoside. The instability of the this compound aglucone necessitates its stabilization as a glucoside within the plant cell, typically stored in the vacuole.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature describing specific signaling pathways in Gramineae that are directly triggered by this compound. The biological activity of benzoxazinoids is generally attributed to the aglucones, which are released upon tissue damage when glucosides come into contact with β-glucosidases located in the plastids. The resulting aglucones, including the presumed transient this compound, are reactive and can interact with various cellular targets in herbivores and pathogens. The primary known role of this compound is as a precursor in the biosynthesis of other benzoxazinoids.

Below is a diagram illustrating the position of this compound within the benzoxazinoid biosynthesis pathway.

Experimental Protocols

The following section details a synthesized experimental protocol for the extraction, identification, and potential quantification of this compound-glucoside from Gramineae seedlings. This protocol is based on established methods for the analysis of other unstable benzoxazinoids.[3][5][6]

Objective: To extract and analyze this compound-glucoside from young Gramineae seedlings.

Materials and Reagents:

-

Gramineae seeds (e.g., maize, wheat, rye)

-

Growth chamber or greenhouse facilities

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Refrigerated centrifuge

-

UHPLC-MS/MS system with a C18 reversed-phase column

-

Extraction Solvent: 70:30 Methanol (B129727):Water (v/v) with 0.1% formic acid (pre-chilled to -20°C)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Analytical standards for related benzoxazinoids (DIBOA-glucoside, DIMBOA-glucoside) for method validation (if this compound-glucoside standard is unavailable).

Experimental Workflow Diagram

Detailed Procedure:

-

Plant Growth and Harvest:

-

Grow Gramineae seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Harvest whole seedlings or specific tissues (e.g., leaves, roots) at a consistent developmental stage (e.g., 10-14 days after germination).

-

Immediately flash-freeze the harvested tissue in liquid nitrogen to halt enzymatic activity.[3]

-

-

Sample Homogenization:

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Store the powdered tissue at -80°C until extraction.

-

-

Extraction of this compound-glucoside:

-

Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add 1 mL of the pre-chilled extraction solvent (70:30 Methanol:Water with 0.1% formic acid). The use of acidified methanol and low temperatures is crucial to prevent the degradation of unstable benzoxazinoids.[5]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the sample at 13,000 rpm for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube for analysis.

-

-

UHPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Mobile Phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a low percentage of solvent B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, re-equilibrate to 5% B.[3][5]

-

-

Mass Spectrometry Detection:

-

System: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for benzoxazinoid glucosides.

-

Data Acquisition: Targeted analysis using Multiple Reaction Monitoring (MRM) for quantification or full scan and data-dependent MS/MS for identification.

-

Expected Ion Transitions for this compound-glucoside (C14H17NO10): The exact mass of this compound-glucoside is 359.0853 g/mol . In negative ion mode, the precursor ion would be [M-H]⁻ at m/z 358.0777. The major fragment ion would likely correspond to the this compound aglucone after the loss of the glucose moiety (162.05 Da), resulting in a fragment at m/z 196.0246. These transitions would need to be confirmed with an analytical standard if available.

-

-

-

Data Analysis and Identification:

-

Identification of this compound-glucoside will be based on its retention time and the specific precursor-to-product ion transition in the MS/MS analysis.

-

Relative quantification can be performed by comparing peak areas across different samples.

-

Absolute quantification would require a certified analytical standard of this compound-glucoside, which is not commercially readily available. In its absence, semi-quantification can be performed using a calibration curve of a structurally related and more accessible standard like DIMBOA-glucoside, with the acknowledgment that the ionization efficiencies may differ.

-

Conclusion

This compound is a confirmed, albeit elusive, natural product in the Gramineae family. Its role as a transient intermediate in the biosynthesis of DIMBOA-glucoside positions it as a key molecule in the chemical defense strategy of these important crop plants. The lack of quantitative data for this compound underscores the analytical challenges posed by its instability and likely low endogenous concentrations. The provided experimental protocol offers a robust framework for researchers aiming to investigate this and other unstable benzoxazinoids. Future research, contingent on the synthesis of a this compound-glucoside analytical standard, will be crucial to fully elucidate its quantitative occurrence and potential biological activities. Understanding the dynamics of such transient intermediates is vital for a complete picture of plant-environment interactions and may offer new avenues for crop improvement and the development of novel plant-derived compounds.

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Hydroxamic acid content and toxicity of rye at selected growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one, a naturally occurring benzoxazinoid. This document details its role as a key intermediate in the biosynthesis of defense compounds in plants, summarizes available data, and outlines relevant experimental methodologies.

Introduction

2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as TRIBOA, is a member of the benzoxazinoid family of compounds. These metabolites are primarily found in grasses (Gramineae) and play a crucial role in the plant's defense against herbivores and pathogens.[1] this compound serves as a critical biosynthetic precursor to more complex benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one). In nature, this compound is typically found as its glucoside, 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (this compound-glc), which is a more stable form.[2] The aglycone, this compound, is believed to be unstable, which likely contributes to the limited availability of its specific physical and chemical data in the literature.[1]

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of the aglycone 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (this compound) are not extensively reported in the available scientific literature. However, information for its glucosylated form and related benzoxazinoids is more accessible.

Table 1: General Properties of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one and its Glucoside

| Property | Value | Source |

| Chemical Name | 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one | - |

| Synonyms | This compound | [1] |

| Molecular Formula | C₈H₇NO₅ | - |

| Molecular Weight | 197.15 g/mol | - |

| Glucoside Form | 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (this compound-glc) | [2] |

| Glucoside Molecular Formula | C₁₄H₁₇NO₁₀ | - |

| Glucoside Molecular Weight | 359.29 g/mol | - |

| Glucoside Mass Spec (M-H)⁻ | 358 m/z | [2] |

Note: Specific experimental values for melting point, boiling point, and solubility of this compound are not available in the searched literature.

Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of DIMBOA-glc in plants such as maize. The pathway begins with the conversion of DIBOA-glc (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one-glc).

The biosynthesis of this compound-glc is catalyzed by the enzyme BENZOXAZINLESS6 (BX6) , a 2-oxoglutarate-dependent dioxygenase.[2] BX6 hydroxylates DIBOA-glc at the C-7 position to produce this compound-glc. Subsequently, the enzyme BENZOXAZINLESS7 (BX7) , an O-methyltransferase, catalyzes the methylation of the 7-hydroxyl group of this compound-glc to yield DIMBOA-glc.[2]

Synthesis and Experimental Protocols

Chemical Synthesis

The synthesis of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (this compound) has been reported and involves a selective reductive cyclization of a 7-benzyloxy-2-nitrophenol derivative.[3][4] While detailed, step-by-step protocols are not fully available in the abstracts, the general approach is outlined below.

Enzymatic Production of this compound-glc

As the aglycone is unstable, in vitro enzymatic synthesis of the more stable this compound-glc is a common approach for obtaining this compound for research purposes.[2]

Protocol for BX6 Enzyme Assay and this compound-glc Production:

This protocol is adapted from methodologies used to characterize the BX6 enzyme.[2]

Materials:

-

DIBOA-glc (substrate)

-

Recombinant BX6 enzyme (expressed in E. coli)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2-oxoglutarate, ascorbate, and FeSO₄)

-

Quenching solution (e.g., methanol (B129727) or acetonitrile)

-

HPLC system for analysis and purification

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, DIBOA-glc, and recombinant BX6 enzyme in a microcentrifuge tube.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to confirm the production of this compound-glc and to quantify the conversion.

-

For preparative scale, the reaction can be scaled up, and the product purified from the reaction mixture using preparative HPLC.

Conclusion

2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one is a significant, albeit transient, molecule in the chemical defense strategy of certain plants. While the inherent instability of the aglycone has limited the availability of its detailed physicochemical data, its role as a biosynthetic intermediate is well-established. The enzymatic synthesis of its glucosylated form, this compound-glc, provides a viable route for obtaining this compound for further research into its biological activities and potential applications. Future studies focusing on the stabilization of the aglycone or the development of efficient synthetic routes will be crucial for a more comprehensive understanding of this important natural product.

References

An In-depth Technical Guide on the Biological Function of TRIBOA as an Allelochemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIBOA (2-amino-3H-phenoxazin-3-one) is a potent allelochemical originating from the degradation of benzoxazinoids, a class of secondary metabolites prevalent in many gramineous plants. This technical guide provides a comprehensive overview of the biological functions of this compound, with a particular focus on its role in allelopathy. It delves into its mechanism of action as a histone deacetylase (HDAC) inhibitor, the downstream consequences on gene expression and plant growth, and the detoxification pathways employed by target organisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in agriculture and drug development.

Introduction

Allelopathy, the chemical interaction between plants, plays a crucial role in shaping plant communities and ecosystem dynamics. Allelochemicals, the compounds responsible for these interactions, can have significant inhibitory or stimulatory effects on neighboring plants. This compound has emerged as a key player in the allelopathic interactions of several major crops, including wheat, maize, and rye. It is not directly exuded by the plants but is formed in the soil through the microbial degradation of benzoxazinoids like DIBOA (2,4-dihydroxy-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one)[1][2]. Understanding the biological function of this compound is critical for harnessing its potential in sustainable agriculture as a natural herbicide and for exploring its pharmacological properties as an HDAC inhibitor.

Biosynthesis of this compound

This compound is a degradation product of benzoxazinoids, which are synthesized in plants from indole-3-glycerol phosphate. The biosynthesis of DIBOA, a primary precursor, involves a series of enzymatic reactions catalyzed by BX1 to BX5 enzymes[3]. DIBOA is then typically glucosylated to form DIBOA-glc for storage in the plant vacuole[3]. Upon release into the soil, DIBOA is rapidly degraded by soil microbes to form the more stable and potent allelochemical, 2-amino-3H-phenoxazin-3-one (APO), which is structurally analogous to this compound[2].

}

Caption: Biosynthetic pathway of this compound from Indole-3-glycerol Phosphate.Mechanism of Action: Histone Deacetylase Inhibition

The primary molecular mechanism underlying the allelopathic activity of this compound is the inhibition of histone deacetylases (HDACs)[4]. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which results in a more relaxed chromatin structure[4][5]. This "open" chromatin state allows for increased access of transcription factors to DNA, leading to widespread changes in gene expression[4][5][6].

This alteration of the histone acetylation landscape disrupts the normal regulation of gene expression, affecting a multitude of cellular processes, including cell cycle progression, development, and stress responses[5][7][8]. The pleiotropic effects on gene regulation ultimately lead to the observed phytotoxic effects, such as the inhibition of root growth and germination in susceptible plants[4][9].

}

Caption: Signaling pathway of this compound leading to growth inhibition.Quantitative Data on Allelopathic Effects

The phytotoxicity of this compound and its precursor, BOA, has been demonstrated in a dose-dependent manner on various plant species. The following tables summarize the quantitative data from studies on the inhibitory effects of these allelochemicals on seed germination and root growth.

| Plant Species | Allelochemical | Concentration | Inhibition (%) | Reference |

| Dactylis glomerata | BOA | 1.5 mM | >50% (Shoot Length) | [1] |

| Lolium perenne | BOA | 1.5 mM | >50% (Shoot Length) | [1] |

| Rumex acetosa | BOA | 1.5 mM | >50% (Shoot Length) | [1] |

| Dactylis glomerata | BOA | 1.5 mM | >60% (Root Length) | [1] |

| Lolium perenne | BOA | 1.5 mM | >60% (Root Length) | [1] |

| Rumex acetosa | BOA | 1.5 mM | >60% (Root Length) | [1] |

| Echinochloa crus-galli | MBOA | 1 mM | ~30% (Root & Shoot) | [10] |

| Lolium rigidum | MBOA | 1 mM | 60% (Root), 70% (Shoot) | [10] |

Note: Data for this compound (APO) is often inferred from studies on its analogue BOA and the related compound MBOA. More direct quantitative studies on this compound are needed.

Experimental Protocols

Phytotoxicity Bioassay: Seed Germination and Root Elongation

This protocol is adapted from standard methods for assessing allelopathic effects.

Objective: To determine the effect of this compound on the seed germination and root elongation of a model plant species (e.g., Lactuca sativa (lettuce) or Arabidopsis thaliana).

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in distilled water)

-

Seeds of the test plant

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Distilled water (control)

-

Incubator with controlled temperature and light conditions

-

Ruler or digital caliper

Procedure:

-

Prepare a series of this compound dilutions from the stock solution. The final concentrations should span a biologically relevant range (e.g., 0, 10, 50, 100, 200 µM). Ensure the final solvent concentration is the same across all treatments, including the control.

-

Place two layers of filter paper in each Petri dish.

-

Add 5 mL of the respective this compound solution or control solution to each Petri dish.

-

Place a defined number of seeds (e.g., 20) evenly spaced on the moist filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

-

After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Measure the root length of each germinated seedling.

-

Calculate the germination percentage and the average root length for each treatment.

-

Express the results as a percentage of the control.

}

Caption: Experimental workflow for a phytotoxicity bioassay.In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol is a generalized fluorometric assay to measure HDAC inhibition by this compound.

Objective: To quantify the inhibitory effect of this compound on HDAC activity in vitro.

Materials:

-

This compound

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HeLa or plant nuclear extract (as a source of HDACs)

-

Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)

-

Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the this compound solution (or solvent control), and the nuclear extract.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution. The protease in the developer will cleave the deacetylated substrate, releasing a fluorescent product.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the percentage of HDAC inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value of this compound for HDAC inhibition.

Detoxification in Target Plants

Plants have evolved sophisticated detoxification mechanisms to cope with xenobiotics, including allelochemicals. This process typically occurs in three phases:

-

Phase I (Modification): The allelochemical is modified, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. Cytochrome P450 monooxygenases are frequently involved in this phase.

-

Phase II (Conjugation): The modified compound is conjugated with a hydrophilic molecule, such as glucose or glutathione (B108866), to increase its water solubility. This reaction is catalyzed by enzymes like UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs)[11][12].

-

Phase III (Compartmentation): The conjugated and less toxic form of the allelochemical is transported into the vacuole or apoplast for sequestration, effectively removing it from the cytoplasm.

While the specific enzymes responsible for this compound detoxification are still under investigation, studies on the related compound BOA have shown that hydroxylation followed by glucosylation is a common detoxification pathway in many plant species[13][14]. It is likely that similar enzymatic machinery is involved in the detoxification of this compound.

}

Caption: General detoxification pathway for allelochemicals like this compound in plants.Conclusion and Future Directions

This compound is a significant allelochemical with a well-defined mechanism of action involving the inhibition of histone deacetylases. This leads to profound changes in gene expression and ultimately inhibits the growth of competing plants. The information presented in this guide provides a foundation for researchers and professionals to further explore the biological functions of this compound.

Future research should focus on:

-

Generating more specific quantitative data on the allelopathic effects of this compound on a wider range of plant species.

-

Identifying the specific HDAC isoforms targeted by this compound in different plant species.

-

Elucidating the precise downstream signaling events that follow HDAC inhibition and lead to growth arrest.

-

Characterizing the specific enzymes and genes involved in the detoxification of this compound in tolerant plant species.

A deeper understanding of these aspects will be crucial for the development of this compound-based bioherbicides and for exploring its potential as a therapeutic agent in drug development, given the importance of HDAC inhibitors in cancer therapy and other diseases.

References

- 1. Allelochemical stress inhibits growth, leaf water relations, PSII photochemistry, non-photochemical fluorescence quenching, and heat energy dissipation in three C3 perennial species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detoxification and Excretion of Trichothecenes in Transgenic Arabidopsis thaliana Expressing Fusarium graminearum Trichothecene 3-O-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plants Release Precursors of Histone Deacetylase Inhibitors to Suppress Growth of Competitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible histone acetylation and deacetylation mediate genome-wide, promoter-dependent and locus-specific changes in gene expression during plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversible Histone Acetylation and Deacetylation Mediate Genome-Wide, Promoter-Dependent and Locus-Specific Changes in Gene Expression During Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. Histone Acetylation Changes in Plant Response to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blocking histone deacetylation in Arabidopsis induces pleiotropic effects on plant gene regulation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploiting Natural Variation of Secondary Metabolism Identifies a Gene Controlling the Glycosylation Diversity of Dihydroxybenzoic Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Survival of Plants During Short-Term BOA-OH Exposure: ROS Related Gene Expression and Detoxification Reactions Are Accompanied With Fast Membrane Lipid Repair in Root Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activities of Tribulosin from Tribulus terrestris

A Note on Nomenclature: The initial request specified "Triboa." Extensive database searches yielded no compound by this name, suggesting a possible typographical error. This document focuses on Tribulosin , a prominent and well-researched spirostanol (B12661974) saponin (B1150181) isolated from Tribulus terrestris, which aligns with the likely intent of the query.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the discovery, isolation, purification, and quantification of Tribulosin from its primary plant source, Tribulus terrestris. It includes comprehensive experimental protocols, quantitative data, and an overview of its known signaling pathways.

Introduction to Tribulosin and Tribulus terrestris

Tribulus terrestris L. (Zygophyllaceae family), a plant used for centuries in traditional Chinese and Indian medicine, is the source of a variety of medicinally important chemical constituents, including flavonoids, flavonol glycosides, and steroidal saponins (B1172615).[1][2][3] Among the numerous bioactive compounds, the steroidal saponins are considered largely responsible for the plant's pharmacological activities.[4][5] Tribulosin, a spirostanol-type saponin, is a key bioactive component of T. terrestris.[6][7] This compound, along with others, has been investigated for a range of biological activities, including anthelmintic, anti-inflammatory, and anticancer effects.[1][8][9] The concentration of Tribulosin and other saponins can vary significantly depending on the geographical origin of the plant, the part of the plant used (fruits, leaves, stems), and the harvest time.[10][11]

Extraction and Isolation of Tribulosin

The isolation of Tribulosin from T. terrestris involves a multi-step process beginning with the extraction of total saponins from the plant material, followed by purification to isolate the specific compound.

Extraction Methodologies

Several techniques have been developed for the extraction of steroidal saponins from T. terrestris, with the choice of method impacting the yield and purity of the extract.[5] Common methods include conventional heat reflux, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[5][12] The solvent system is a critical parameter, with aqueous ethanol (B145695) or methanol (B129727) often being employed.[12][13]

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Total Saponins

This protocol is based on an optimized method for extracting total saponins from the fruits of T. terrestris.[14]

-

Plant Material Preparation:

-

Dry the fruits of Tribulus terrestris and grind them into a fine powder.

-

-

Extraction:

-

Combine the powdered plant material with 99.8% absolute ethanol in a solvent-to-material ratio of 25:1 (mL/g).[14]

-

Perform the extraction using an ultrasonic bath at a temperature of 70°C for 40 minutes.[14]

-

After the initial extraction, filter the mixture to separate the extract from the plant residue.

-

To ensure a comprehensive extraction, the plant residue can be re-extracted two more times with fresh solvent under the same conditions.[15]

-

-

Concentration:

-

Combine the extracts from all extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

-

Purification of Tribulosin

The crude saponin extract is a complex mixture of different saponins and other phytochemicals. Further purification is necessary to isolate Tribulosin. This is typically achieved through chromatographic techniques.

Experimental Protocol: Chromatographic Purification

This protocol describes a general procedure for the purification of Tribulosin from a crude saponin extract.[13]

-

Macroporous Resin Chromatography:

-

Dissolve the crude saponin extract in an appropriate solvent and apply it to a macroporous resin column.

-

Wash the column with water to remove sugars and other highly polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol in water.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the saponin-rich fractions.

-

-

Silica (B1680970) Gel Column Chromatography:

-

Combine and concentrate the saponin-rich fractions from the previous step.

-

Apply the concentrated fraction to a silica gel column.

-

Elute the column with a gradient of a suitable solvent system, such as a mixture of n-propanol, toluene, water, and glacial acetic acid.[16]

-

Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing pure Tribulosin.

-

-

Crystallization:

-

Combine the pure Tribulosin fractions and concentrate them.

-

Dissolve the residue in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry them to obtain pure Tribulosin.[13]

-

Diagram of the Experimental Workflow for Tribulosin Isolation

Caption: Workflow for the isolation and purification of Tribulosin.

Quantitative Analysis of Tribulosin

Accurate quantification of Tribulosin in plant extracts and final products is crucial for quality control and standardization. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly used methods.[16][17][18]

Experimental Protocol: HPTLC Quantification of Tribulosin

This protocol is based on a validated HPTLC method for the quantification of Tribulosin.[16]

-

Standard and Sample Preparation:

-

Prepare a stock solution of Tribulosin standard of known concentration.

-

Prepare the sample extract and dilute it to a suitable concentration.

-

-

Chromatography:

-

Detection and Quantification:

-

After development, dry the plate.

-

Visualize the spots by spraying with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid) and heating.[17]

-

Scan the plate with a densitometer at the wavelength of maximum absorbance.

-

Quantify the amount of Tribulosin in the sample by comparing the peak area with that of the standard.

-

Quantitative Data Summary

The yield of Tribulosin and total saponins from T. terrestris is influenced by various factors. The following tables summarize key quantitative data from the literature.

Table 1: Yield of Total Saponins and Tribulosin from T. terrestris

| Plant Part | Extraction Method | Solvent | Yield | Reference |

| Fruits | Ultrasound-Assisted | 99.8% Ethanol | 2.95% (Total Saponins) | [14] |

| Fruits | Countercurrent Extraction | 50-85% Ethanol | Up to 2% (Total Saponins) | [13] |

| Butanol Fraction | - | - | 0.193 mg/100mg (Tribulosin) | [16] |

| Aerial Parts (Bulgaria) | - | - | 0.1-7.7% (Tribulosin) | [10] |

Table 2: Performance of Analytical Methods for Tribulosin and Related Saponins

| Parameter | HPTLC (for Tribulosin) | HPLC-DAD (for Protodioscin) | LC-MS/MS |

| Linearity Range | 200 - 1200 ng/spot[16] | 10.9 - 544.9 µg/mL | Method-dependent |

| Correlation Coefficient (r²) | 0.997[16] | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 72.50 ng/spot[16] | 16.0 µg/g plant material | High sensitivity (low ng/mL to pg/mL) |

| Limit of Quantitation (LOQ) | 219.70 ng/spot[16] | 48.6 µg/g plant material | High sensitivity (low ng/mL to pg/mL) |

| Accuracy (Recovery) | 96 - 98%[16] | Not Specified | Typically 95 - 105% |

Signaling Pathways and Biological Activities

Saponins from T. terrestris, including Tribulosin, have been shown to modulate several key signaling pathways, which underlies their observed pharmacological effects.

Anti-inflammatory Activity and the TLR4/NF-κB Pathway

Total saponins from T. terrestris have demonstrated significant anti-inflammatory effects.[19][20] One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[21] In response to inflammatory stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as IL-1β and IL-6.[21] T. terrestris saponins have been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[21]

Diagram of the TLR4/NF-κB Signaling Pathway Inhibition by T. terrestris Saponins

Caption: Inhibition of the TLR4/NF-κB pathway by T. terrestris saponins.

Other Biological Activities

-

Anthelmintic Activity: Tribulosin has demonstrated in vitro anthelmintic activity against the nematode Caenorhabditis elegans, with an ED50 of 76.25 µg/mL.[6][7][8]

-

Cardioprotective Effects: Tribulosin has been shown to protect the myocardium against ischemia/reperfusion injury, potentially through the activation of protein kinase C epsilon.[1]

-

Effects on Skin Cells: In normal human keratinocytes exposed to UVB radiation, T. terrestris saponins have been found to inhibit the intrinsic apoptotic pathway and block UVB-mediated NF-κB activation.[22][23]

-

Effects on the Nitric Oxide Synthase Pathway: Saponins from T. terrestris may upregulate nitric oxide synthesis, which can lead to endothelium-dependent relaxation.[24]

Conclusion

Tribulosin, a steroidal saponin from Tribulus terrestris, is a compound of significant interest due to its diverse pharmacological activities. This guide has provided a comprehensive overview of the methodologies for its extraction, purification, and quantification, along with insights into its mechanisms of action. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. Further research is warranted to fully elucidate the therapeutic potential of Tribulosin and to optimize its production and application.

References

- 1. Phytopharmacological overview of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tribulosin and beta-sitosterol-D-glucoside, the anthelmintic principles of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijert.org [ijert.org]

- 13. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. ViewArticleDetail [ijpronline.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. allsubjectjournal.com [allsubjectjournal.com]

- 21. The analgesic effect of total saponins of Tribulus terrestris on neuropathic pain was studied based on TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biomedres.us [biomedres.us]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

The Role of TRIBOA in Herbivore Resistance in Grasses: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Grasses (family Poaceae), which include major agricultural crops such as maize, wheat, and rye, have evolved a sophisticated chemical defense system to deter herbivores. Central to this defense are a class of indole-derived secondary metabolites known as benzoxazinoids (BXDs). These compounds are stored as stable glucosides in plant vacuoles and are activated upon tissue damage by herbivores, releasing toxic aglucones. This guide focuses on the role of a specific benzoxazinoid, 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (TRIBOA-Glc), in the broader context of herbivore resistance in grasses. While research has extensively documented the defensive properties of related compounds like DIMBOA-Glc, the specific contributions of this compound-Glc are understood primarily through its pivotal role as an intermediate in the benzoxazinoid biosynthetic pathway.

The Benzoxazinoid Biosynthetic Pathway and the Position of this compound-Glc

The biosynthesis of benzoxazinoids in maize is a well-elucidated pathway involving a series of enzymes encoded by the Bx gene cluster. The pathway begins with indole-3-glycerol phosphate, an intermediate in tryptophan synthesis, and proceeds through several oxidative steps to produce 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). DIBOA is then glucosylated to form the stable DIBOA-Glc.

In maize and some other grasses, the pathway continues with the hydroxylation of DIBOA-Glc at the C-7 position. This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase known as BX6, yielding this compound-Glc. Subsequently, the O-methyltransferase BX7 catalyzes the methylation of the 7-hydroxyl group of this compound-Glc to produce the well-studied defense compound 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). Therefore, this compound-Glc serves as a critical intermediate, linking the production of DIBOA-Glc to the more complex benzoxazinoid, DIMBOA-Glc.

Quantitative Data on Benzoxazinoid-Mediated Herbivore Resistance

Direct quantitative data on the effects of this compound-Glc on herbivore performance is limited in current literature. However, extensive research on its precursor (DIBOA-Glc) and downstream products (DIMBOA-Glc and HDMBOA-Glc) provides a strong framework for understanding its likely role. The toxicity and deterrence of benzoxazinoids are often concentration-dependent and vary between different herbivore species. The following table summarizes key quantitative findings for related benzoxazinoids.

| Benzoxazinoid | Herbivore Species | Bioassay Type | Concentration | Observed Effect | Reference |

| DIMBOA | Ostrinia nubilalis (European corn borer) | Artificial Diet | 0.5 mM | High toxicity | [1] |

| DIMBOA | Spodoptera exigua (Beet armyworm) | Artificial Diet | 2.37 mM (500 µg/g) | Increased mortality and reduced growth | [2] |

| DIMBOA-Glc | Rhopalosiphum maidis (Corn leaf aphid) | Artificial Diet | 2 mM | No significant effect on survival or progeny | [3] |

| HDMBOA-Glc | Rhopalosiphum maidis (Corn leaf aphid) | Artificial Diet | 2 mM | Significantly reduced progeny and survival | [3] |

| DIMBOA | Sitobion avenae (English grain aphid) | Artificial Diet | >0.5 mM | >50% mortality after 89 hours | [2] |

Given that this compound-Glc is an intermediate between DIBOA-Glc and DIMBOA-Glc, its activity is likely part of a synergistic defense profile. The hydroxylation at the 7-position to form this compound-Glc may alter the molecule's polarity and reactivity, potentially influencing its stability and interaction with herbivore digestive enzymes.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound-Glc from Grass Tissues

This protocol is adapted from established methods for benzoxazinoid analysis in maize.

1. Sample Preparation:

-

Collect fresh leaf or root tissue from grass seedlings.

-

Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.

-

Store the powdered tissue at -80°C until extraction.

2. Metabolite Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Prepare an extraction solvent of 70:30 (v/v) methanol:water with 0.1% formic acid. Pre-chill the solvent to -20°C.

-

Add 1 mL of the pre-chilled extraction solvent to the tissue powder.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of extraction solvent, and the supernatants pooled.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. LC-MS/MS Quantification:

-

Chromatography System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable.

-

Mobile Phases:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of Solvent B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is: 0-1 min at 5% B, 1-8 min linear gradient to 95% B, 8-10 min hold at 95% B, followed by re-equilibration at 5% B.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor-product ion transition for this compound-Glc should be determined using a purified standard.

References

- 1. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Localization of AUX/IAA Proteins in Plant Tissues

Disclaimer: The term "Triboa" does not correspond to a known protein in plant biology literature. This guide will therefore focus on the well-characterized Auxin/Indole-3-Acetic Acid (AUX/IAA) protein family as an exemplary subject for discussing cellular localization in plant tissues. This family of transcriptional repressors is central to the auxin signaling pathway, a critical regulatory network governing nearly every aspect of plant growth and development.

Introduction to AUX/IAA Proteins

The AUX/IAA proteins are a large family of short-lived nuclear proteins that act as key regulators of auxin-responsive gene expression.[1][2][3][4] In the absence or at low concentrations of the plant hormone auxin, AUX/IAA proteins form heterodimers with AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][5] This interaction represses the transcriptional activity of ARFs, thereby switching off auxin-responsive genes.[5][6] When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting the interaction between AUX/IAA proteins and the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[6][7][8] This interaction leads to the ubiquitination and subsequent degradation of the AUX/IAA repressors by the 26S proteasome, liberating ARFs to activate gene expression.[1][7][9] This mechanism allows for a rapid and sensitive response to changes in auxin levels.

Cellular Localization of AUX/IAA Proteins

The function of AUX/IAA proteins as transcriptional repressors necessitates their presence in the nucleus. Indeed, the majority of AUX/IAA proteins are localized predominantly to the nucleus, a feature conferred by conserved nuclear localization signals (NLS) within their protein structure.[2][10][11][12]

However, their localization is not exclusively static or confined to the nucleus. Studies have reported that some members of the AUX/IAA family exhibit dual localization in both the nucleus and the cytoplasm.[10][11][12] For instance, in maize, while ZmIAA2 and ZmIAA11 are exclusively nuclear, ZmIAA20 and ZmIAA33 are found in both compartments.[11][12] Similarly, in Arabidopsis, IAA12 and IAA19 have been observed in the cytoplasm of elongating root cells.[10]

This nucleo-cytoplasmic partitioning is dynamic and can be influenced by several factors, including:

-

Developmental Context: The localization of transcription factors can be cell-type specific. For example, some ARF proteins, which are interaction partners of AUX/IAAs, form cytoplasmic condensates in differentiated cells of the upper root, rendering those cells less sensitive to auxin.[10][13]

-

Environmental Conditions: Abiotic stress has been shown to cause a shift in the localization of IAA12 and IAA19 from being both nuclear and cytoplasmic to exclusively nuclear.[10]

-

Protein Stability: Mutations in a conserved degradation motif (Domain II) can increase the stability of AUX/IAA proteins, which may affect their steady-state distribution between cellular compartments.[2]

Quantitative Data on Subcellular Localization

The relative distribution of AUX/IAA proteins between the nucleus and cytoplasm can be quantified through methods such as fluorescence intensity analysis from confocal microscopy images or by quantitative western blotting of subcellular fractions. The following table summarizes representative localization patterns observed for different AUX/IAA proteins.

| Protein (Species) | Predominant Localization | Nuclear Fraction (%) | Cytoplasmic Fraction (%) | Reference |

| ZmIAA2 (Maize) | Exclusively Nuclear | ~100% | <1% | [12] |

| ZmIAA11 (Maize) | Exclusively Nuclear | ~100% | <1% | [12] |

| ZmIAA15 (Maize) | Exclusively Nuclear | ~100% | <1% | [12] |

| ZmIAA20 (Maize) | Nucleo-cytoplasmic | ~60% | ~40% | [12] |

| ZmIAA33 (Maize) | Nucleo-cytoplasmic | ~55% | ~45% | [12] |

| IAA17/AXR3 (Arabidopsis) | Exclusively Nuclear (in stable lines) | ~100% | <1% | [10] |

| IAA12 (Arabidopsis) | Nucleo-cytoplasmic (root elongation zone) | Variable | Variable | [10] |

| IAA19 (Arabidopsis) | Nucleo-cytoplasmic (root elongation zone) | Variable | Variable | [10] |

Experimental Protocols

Determining the subcellular localization of a protein is fundamental to understanding its function. Below are detailed protocols for two primary methods used in plant biology.

Method 1: Fluorescent Protein Tagging and Confocal Microscopy

This in vivo technique allows for the visualization of protein localization in living cells. It involves fusing the coding sequence of the protein of interest with that of a fluorescent protein (e.g., Green Fluorescent Protein, GFP).

Experimental Protocol:

-

Vector Construction:

-

Amplify the full-length coding sequence (CDS) of the target AUX/IAA gene from cDNA using PCR with primers that add suitable restriction sites.

-

Clone the AUX/IAA CDS in-frame with the GFP coding sequence in a plant expression vector. The vector should contain a suitable promoter for expression in plant tissues (e.g., the Cauliflower Mosaic Virus 35S promoter for constitutive expression). The fusion can be N-terminal (GFP-AUX/IAA) or C-terminal (AUX/IAA-GFP).[14]

-

Verify the final construct by restriction digest and Sanger sequencing.

-

-

Plant Transformation:

-

Transient Expression: Introduce the plasmid DNA into plant cells for short-term expression. A common method is Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves or polyethylene (B3416737) glycol (PEG)-mediated transformation of Arabidopsis protoplasts.[15]

-

Stable Transformation: Generate transgenic plants for stable, heritable expression of the fusion protein. This is typically achieved via Agrobacterium-mediated floral dip for Arabidopsis.[14]

-

-

Confocal Laser Scanning Microscopy (CLSM):

-

Mount the tissue sample (e.g., a leaf disc, a whole root) on a microscope slide in a drop of water.[16]

-

Use a confocal microscope to visualize the fluorescence. For GFP, excite with a 488 nm laser and collect emission between 500-550 nm.[16][17]

-

Co-localization: To confirm nuclear localization, co-stain with a nuclear dye like DAPI (4',6-diamidino-2-phenylindole), which requires UV excitation, or express a nuclear-localized red fluorescent protein (RFP) as a marker.[14][18]

-

Image Acquisition: Adjust laser power and detector gain to obtain a clear signal with minimal background noise.[16] Capture single optical sections and Z-stacks to reconstruct a 3D view of the cell.

-

Method 2: Subcellular Fractionation and Western Blotting

This biochemical approach physically separates cellular compartments to determine the location of the target protein. It provides quantitative data that complements microscopy.

Experimental Protocol:

-

Tissue Homogenization:

-

Harvest ~1-2 g of plant tissue (e.g., Arabidopsis seedlings) and freeze immediately in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powder in ice-cold Nuclei Isolation Buffer (NIB). The buffer composition is critical to maintain the integrity of the nuclei.[19]

-

-

Differential Centrifugation:

-

Filter the homogenate through layers of cheesecloth or Miracloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,500 x g for 10 min at 4°C) to pellet the nuclei (crude nuclear fraction).[19]

-

Carefully collect the supernatant. Centrifuge this supernatant at a higher speed (e.g., 12,000 x g for 15 min at 4°C) to pellet mitochondria and other large organelles. The resulting supernatant is the cytosolic fraction .[19][20]

-

-

Nuclear Fraction Purification:

-

Western Blot Analysis:

-

Determine the protein concentration of the total, cytosolic, and nuclear fractions using a Bradford or BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.[21]

-

After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to the AUX/IAA protein.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Purity Controls: Probe separate blots with antibodies for known markers of each fraction: a histone protein (e.g., H3) as a nuclear marker and a cytosolic enzyme (e.g., UGPase) as a cytoplasmic marker.[22]

-

AUX/IAA Proteins in the Canonical Auxin Signaling Pathway

The primary role of AUX/IAA proteins is executed within the nucleus as part of the canonical auxin signaling pathway. This pathway provides a mechanism for auxin-regulated transcription.

Core Components:

-

AUX/IAA Repressors: Bind to and inhibit ARF transcription factors.

-

ARF Transcription Factors: Bind to Auxin Response Elements (AuxREs) in the promoters of target genes.

-

TIR1/AFB Co-receptors: F-box proteins that, in the presence of auxin, recognize and bind to AUX/IAA proteins, targeting them for degradation.[23]

Mechanism:

-

Low Auxin: AUX/IAA proteins are stable and bind to ARFs on target gene promoters. They often recruit co-repressors like TOPLESS (TPL), which induces a repressive chromatin state, turning gene expression OFF.[1][5]

-

High Auxin: Auxin binds to the TIR1/AFB receptor, enhancing its affinity for the degron motif (Domain II) of an AUX/IAA protein.[6] This forms a co-receptor complex.[5] The SCFTIR1/AFB complex ubiquitinates the AUX/IAA protein, marking it for degradation by the 26S proteasome.[7]

-

Gene Activation: With the AUX/IAA repressor removed, the ARF transcription factor is free to activate the expression of auxin-responsive genes, turning gene expression ON.[8][9]

References

- 1. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses [mdpi.com]

- 2. Evolution Analysis of the Aux/IAA Gene Family in Plants Shows Dual Origins and Variable Nuclear Localization Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. journals.biologists.com [journals.biologists.com]